REACTION_CXSMILES
|
[Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]=[C:17]([CH:21]3[CH2:25][CH2:24][CH2:23][N:22]3[CH3:26])[CH:18]=[N:19][CH:20]=2)=[CH:11][CH:10]=1)(C(C)(C)C)(C)C.[F-].[Cs+]>CO>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH:16]=[C:17]([CH:21]3[CH2:25][CH2:24][CH2:23][N:22]3[CH3:26])[CH:18]=[N:19][CH:20]=2)=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
pyridine
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)C=1C=C(C=NC1)C1N(CCC1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h under inert atmosphere
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting oil was dissolved in ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
This was washed with water (20 mL), brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on "flash" silica gel with ethyl acetate:hexane (1:2 ) to 10% methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1C=C(C=NC1)C1N(CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |